3-Azido-D-alanine

説明

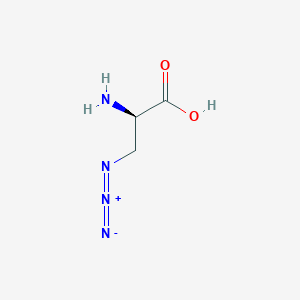

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-amino-3-azidopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFCKCQAKQRJFC-UWTATZPHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030533 |

Source

|

| Record name | D-Azidoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105928-88-9 |

Source

|

| Record name | D-Azidoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Azido-D-alanine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Azido-D-alanine, a crucial tool in modern chemical biology and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, and detailed protocols for its application in metabolic labeling and bioorthogonal chemistry.

Introduction to this compound

This compound is a synthetic, non-canonical amino acid that serves as a chemical reporter for studying biological processes. It is an analog of the natural amino acid D-alanine, with the key modification being the presence of an azide (B81097) (-N₃) group. This small, bio-inert functional group allows for the covalent attachment of probes for visualization and isolation of targeted biomolecules through highly specific and efficient "click chemistry" reactions.

Its primary application lies in the metabolic labeling of bacterial peptidoglycan. Since D-amino acids are essential components of the bacterial cell wall but are largely absent in mammalian cells, this compound can be selectively incorporated into the peptidoglycan of growing bacteria. This enables researchers to study cell wall dynamics, bacterial growth, and to specifically target bacteria for imaging or therapeutic purposes.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound and its commonly used hydrochloride salt are summarized below.

Chemical Structure

Below is a diagram of the chemical structure of this compound.

Mechanism of 3-azido-D-alanine Incorporation into Peptidoglycan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms governing the incorporation of the non-canonical amino acid 3-azido-D-alanine (azDala) into bacterial peptidoglycan. A comprehensive understanding of this process is pivotal for the application of bioorthogonal chemistry in studying bacterial cell wall dynamics and for the development of novel antimicrobial strategies. This document details the enzymatic pathways, presents available quantitative data, outlines detailed experimental protocols for key assays, and provides visual representations of the involved mechanisms to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The bacterial cell wall, a unique and essential structure, is primarily composed of peptidoglycan (PG), a polymer of repeating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units cross-linked by short peptide stems. The biosynthesis of peptidoglycan is a complex process that is a primary target for many antibiotics. The introduction of non-canonical amino acids, such as this compound, into the peptidoglycan structure through metabolic labeling has emerged as a powerful tool for studying cell wall synthesis, modification, and dynamics. This guide focuses on the intricate mechanism by which this compound is incorporated into the peptidoglycan of bacteria.

The Primary Cytoplasmic Pathway of this compound Incorporation

The principal mechanism for the incorporation of this compound into peptidoglycan occurs within the bacterial cytoplasm and leverages the inherent substrate promiscuity of two key enzymes: D-alanine-D-alanine ligase (Ddl) and UDP-N-acetylmuramoyl-tripeptide-D-alanyl-D-alanine ligase (MurF).

Role of D-alanine-D-alanine Ligase (Ddl)

D-alanine-D-alanine ligase (EC 6.3.2.4), an essential ATP-dependent enzyme, catalyzes the formation of the D-alanyl-D-alanine dipeptide, a crucial precursor for the pentapeptide side chain of peptidoglycan.[1] The enzyme exhibits a degree of substrate tolerance, allowing it to recognize and ligate D-alanine analogs. In the context of this compound, Ddl catalyzes the formation of a 3-azido-D-alanyl-3-azido-D-alanine dipeptide or a mixed dipeptide containing one molecule of D-alanine and one molecule of this compound.

The reaction proceeds in an ordered ter-ter mechanism where ATP binds first, followed by two molecules of D-alanine (or its analog).[2][3] The enzyme then catalyzes the formation of a peptide bond, releasing ADP and inorganic phosphate (B84403).

Role of MurF Ligase

The second key enzyme in this pathway is the UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase (MurF) (EC 6.3.2.10).[4] MurF is responsible for the final cytoplasmic step in the synthesis of the UDP-MurNAc-pentapeptide precursor.[4] It catalyzes the ATP-dependent addition of the D-alanyl-D-alanine dipeptide (or its azido-analog) to the UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid (UDP-MurNAc-tripeptide).[5] The resulting UDP-MurNAc-pentapeptide, now containing the azido (B1232118) moiety, is then transported across the cytoplasmic membrane to be incorporated into the growing peptidoglycan layer.

The ability of MurF to accept the azido-modified dipeptide is a critical determinant for the successful metabolic labeling of peptidoglycan with this compound.

Alternative Periplasmic Pathway

While the cytoplasmic pathway is considered the primary route for the incorporation of D-alanine analogs like this compound, an alternative pathway exists in the periplasm of some bacteria. This pathway involves the action of penicillin-binding proteins (PBPs), which function as transpeptidases. These enzymes can catalyze the exchange of the terminal D-alanine of the peptidoglycan pentapeptide stem with free D-alanine or its analogs present in the periplasm. However, the efficiency of this pathway for the incorporation of this compound is thought to be lower than the cytoplasmic route.

Quantitative Data on Enzyme Kinetics

While extensive research has been conducted on the kinetics of Ddl and MurF with their natural substrates, specific kinetic parameters (Km and kcat) for this compound and its dipeptide are not extensively reported in the literature. However, the successful metabolic labeling of various bacterial species with this compound provides strong evidence for its recognition and processing by these enzymes. For comparative purposes, the kinetic parameters for the natural substrate D-alanine with D-alanine-D-alanine ligase from Mycobacterium tuberculosis are presented below.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference |

| D-alanine-D-alanine ligase (MtDdl) | D-Alanine (Site 1) | 0.075 | - | [2] |

| D-alanine-D-alanine ligase (MtDdl) | D-Alanine (Site 2) | 3.6 | - | [2] |

Note: The catalytic constant (kcat) was not explicitly provided in the referenced source for the individual sites. The study focused on the Michaelis constant (Km) to demonstrate the distinct affinities of the two D-alanine binding sites. The lack of specific kinetic data for this compound highlights an area for future research to quantitatively assess the efficiency of its incorporation.

Experimental Protocols

Metabolic Labeling of E. coli with this compound

This protocol describes the metabolic labeling of Escherichia coli with this compound for subsequent analysis of peptidoglycan incorporation.

Materials:

-

E. coli strain (e.g., K-12)

-

Luria-Bertani (LB) broth

-

This compound (azDala)

-

Centrifuge and centrifuge tubes

-

Phosphate-buffered saline (PBS)

Procedure:

-

Inoculate 50 mL of LB broth with a single colony of E. coli and grow overnight at 37°C with shaking.

-

The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to an OD600 of 0.4-0.6.

-

Add this compound to the culture to a final concentration of 1 mM.

-

Continue to incubate the culture for 1-2 generations (approximately 30-60 minutes for E. coli).

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

The cell pellet is now ready for peptidoglycan isolation.

Peptidoglycan Isolation and Muropeptide Analysis

This protocol outlines the purification of peptidoglycan and its subsequent digestion into muropeptides for analysis by HPLC and mass spectrometry.

Materials:

-

Cell pellet from metabolic labeling

-

Boiling 4% Sodium Dodecyl Sulfate (SDS) solution

-

Ultrapure water

-

Pronase E

-

Muramidase (B13767233) (e.g., mutanolysin or cellosyl)

-

Sodium phosphate buffer (pH 4.5-6.0)

-

Sodium borohydride

-

Orthophosphoric acid

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Peptidoglycan Isolation:

-

Resuspend the cell pellet in sterile water and add to a boiling solution of 4% SDS. Boil for 30 minutes with stirring.

-

Allow the solution to cool and collect the insoluble peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Wash the pellet extensively with ultrapure water to remove all traces of SDS.

-

Treat the peptidoglycan with Pronase E to digest any remaining proteins.

-

Perform a final series of washes with ultrapure water and lyophilize the purified peptidoglycan.

-

-

Muropeptide Preparation and Analysis:

-

Resuspend a known amount of lyophilized peptidoglycan in a suitable sodium phosphate buffer.

-

Add muramidase to digest the glycan strands overnight at 37°C.

-

Stop the reaction by boiling for 5 minutes.

-

Reduce the MurNAc residues to muraminitol by adding sodium borohydride.

-

Quench the reaction by adding orthophosphoric acid.

-

Analyze the resulting muropeptide mixture by reverse-phase HPLC on a C18 column.

-

Identify the muropeptides containing this compound by collecting the corresponding HPLC fractions and analyzing them by mass spectrometry.

-

Visualizing the Mechanism

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Caption: Cytoplasmic pathway of this compound incorporation into peptidoglycan.

Caption: Experimental workflow for analyzing this compound incorporation.

Conclusion

The incorporation of this compound into bacterial peptidoglycan is a powerful technique that relies on the substrate promiscuity of the cytoplasmic enzymes D-alanine-D-alanine ligase and MurF ligase. This guide has provided a detailed overview of this mechanism, presented the available quantitative data, and offered comprehensive experimental protocols. The ability to introduce a bioorthogonal handle in the form of an azide (B81097) group into the bacterial cell wall opens up numerous avenues for research, including the real-time imaging of peptidoglycan dynamics, the identification of new antibiotic targets, and the development of novel drug delivery systems. Further research into the specific kinetics of azido-analog incorporation will enhance our quantitative understanding and further refine these powerful applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic evidence for the formation of D-alanyl phosphate in the mechanism of D-alanyl-D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Utility of muropeptide ligase for identification of inhibitors of the cell wall biosynthesis enzyme MurF - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of D-Amino Acids in Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a critical structure for survival and pathogenesis, is a dynamic polymer composed of peptidoglycan (PG). While the presence of D-alanine and D-glutamate in PG has been a long-established paradigm, recent discoveries have unveiled a more complex and nuanced role for a diverse array of "non-canonical" D-amino acids (NCDAAs) in cell wall architecture and regulation. This technical guide provides an in-depth exploration of the synthesis, incorporation, and physiological significance of D-amino acids in bacterial cell wall biosynthesis. We delve into the enzymatic machinery responsible for their production and integration into the PG network, detail the experimental protocols for their study, and present quantitative data on their abundance and impact. Furthermore, we visualize the key pathways and experimental workflows to offer a comprehensive resource for researchers in microbiology and drug development seeking to understand and exploit these unique metabolic pathways.

Introduction: Beyond the Canonical D-Amino Acids

The structural integrity of the bacterial cell wall is primarily maintained by peptidoglycan (PG), a mesh-like polymer of glycan strands cross-linked by short peptides.[1] For decades, D-alanine (D-Ala) and D-glutamate (D-Glu) were considered the exclusive D-amino acid components of these peptide stems.[1][2] However, a growing body of evidence reveals that many bacterial species synthesize and release a variety of other D-amino acids, termed non-canonical D-amino acids (NCDAAs), particularly during stationary phase.[3][4][5] These NCDAAs, including D-methionine (D-Met), D-leucine (D-Leu), D-tyrosine (D-Tyr), and D-phenylalanine (D-Phe), are not mere metabolic byproducts but are actively incorporated into the PG, playing a significant role in cell wall remodeling, stress resistance, and biofilm dynamics.[3][4][5] This guide elucidates the multifaceted role of both canonical and non-canonical D-amino acids in the intricate process of bacterial cell wall synthesis.

Synthesis of D-Amino Acids: The Role of Racemases

The primary route for D-amino acid production in bacteria is the racemization of their L-enantiomers, a reaction catalyzed by amino acid racemases.[6][7] Some bacteria can also synthesize D-amino acids via D-amino acid aminotransferases.[6]

-

Alanine (B10760859) Racemase: Most bacteria possess two distinct alanine racemases: Alr, which is primarily responsible for generating the D-Ala used in PG synthesis, and DadX (or DadB), which is involved in L-alanine catabolism.[4][8] These enzymes are dependent on pyridoxal-5'-phosphate (PLP) as a cofactor.[4]

-

Glutamate (B1630785) Racemase: This PLP-independent enzyme is responsible for producing the D-Glu incorporated into the PG stem peptide.[4] In some bacteria, like E. coli, its activity is allosterically activated by the PG precursor UDP-N-acetylmuramyl-L-alanine (UDP-MurNAc-L-Ala).[9]

-

Broad-Spectrum Racemases: Certain bacteria, such as Vibrio cholerae, possess broad-spectrum racemases like BsrV, which can produce a range of NCDAAs, including D-Met and D-Leu.[1][3] These enzymes contribute to the pool of D-amino acids available for cell wall modification, especially under stress conditions encountered in stationary phase.[1][10]

Incorporation of D-Amino Acids into Peptidoglycan: Two Distinct Pathways

The integration of D-amino acids into the bacterial cell wall occurs through two primary mechanisms: cytoplasmic incorporation into PG precursors and periplasmic modification of the mature PG polymer.

Cytoplasmic Pathway: Building the Monomer Unit

The canonical D-amino acids, D-Ala and D-Glu, are incorporated during the cytoplasmic synthesis of the UDP-MurNAc-pentapeptide precursor. This process is mediated by a series of Mur ligases (MurC, MurD, MurE, and MurF). Specifically, D-Ala is added as a D-Ala-D-Ala dipeptide by the D-Ala-D-Ala ligase (Ddl).[2] While this pathway is highly specific for the canonical D-amino acids, some evidence suggests that certain NCDAAs can be incorporated at the terminal position of the pentapeptide, albeit with lower efficiency.

Periplasmic Pathway: Remodeling the Mature Cell Wall

The incorporation of most NCDAAs occurs in the periplasm through the action of two main classes of enzymes that modify the existing PG structure. This pathway allows for dynamic remodeling of the cell wall in response to environmental cues.[1][11]

-

L,D-Transpeptidases (Ldts): These penicillin-insensitive enzymes are key players in NCDAA incorporation. They catalyze the formation of 3-3 cross-links in the PG and can also mediate the exchange of the terminal D-Ala of a tetrapeptide stem for a free NCDAA.[1][12] This "editing" of the mature PG allows for significant alteration of the cell wall's chemical properties.

-

D,D-Transpeptidases (Penicillin-Binding Proteins - PBPs): While primarily known for forming the canonical 4-3 cross-links in PG, PBPs have been shown to exhibit a degree of substrate promiscuity.[1][6] They can act as carboxypeptidases, removing the terminal D-Ala, and can also incorporate NCDAAs as acceptors in the transpeptidation reaction, leading to their integration at the fourth position of the peptide stem.[1][5]

The following diagram illustrates the two major pathways for D-amino acid incorporation into peptidoglycan.

Quantitative Insights into D-Amino Acid Metabolism

The concentration and incorporation levels of D-amino acids can vary significantly depending on the bacterial species and growth conditions. The following tables summarize key quantitative data from the literature.

Table 1: Concentration of Non-Canonical D-Amino Acids in Bacterial Supernatants

| Bacterial Species | Growth Phase | D-Amino Acid(s) | Concentration (mM) | Reference |

| Vibrio cholerae | Stationary | D-Met, D-Leu, D-Val, D-Ile | ~1.0 (total) | [5] |

| Vibrio cholerae | Stationary | D-Arg | ~0.7 | [13] |

| Bacillus subtilis | Stationary | D-Tyr, D-Phe | Millimolar range | [4] |

Table 2: Peptidoglycan Modification and Composition

| Parameter | Bacterial Species | Condition | Value | Reference |

| PG Modification with NCDAAs | Vibrio cholerae | Stationary Phase | 3-4% of muropeptides (D-Met/D-Leu) | [5] |

| PG Concentration (% of dry cell weight) | Escherichia coli K12 | - | 1.6 - 1.7% | [14] |

| PG Concentration (% of dry cell weight) | Bacteroides thetaiotaomicron | - | >3.6% | [14] |

| PG Concentration (% of dry cell weight) | Streptococcus salivarius | - | ~14% | [14] |

Physiological Consequences of D-Amino Acid Incorporation

The modification of PG with NCDAAs has profound effects on the physiology and survival of bacteria.

-

Cell Wall Integrity and Stress Resistance: Incorporation of NCDAAs can alter the degree of PG cross-linking, impacting the strength and elasticity of the cell wall.[3] In V. cholerae, this remodeling is crucial for resistance to osmotic shock during stationary phase.[15]

-

Regulation of PG Synthesis: The presence of NCDAAs can negatively regulate the amount of PG per cell.[15] A negative feedback loop has been identified in V. cholerae, where NCDAA-modified PG inhibits the activity of the broad-spectrum racemase BsrV, thus controlling the level of NCDAA production.[10]

-

Biofilm Regulation: Certain D-amino acids can act as signaling molecules that trigger the dispersal of established biofilms, a process with significant implications for chronic infections.[4]

-

Antibiotic Resistance: The modification of PG by L,D-transpeptidases can contribute to resistance against β-lactam antibiotics, as these enzymes are not efficiently inhibited by many members of this antibiotic class.[16]

The following diagram illustrates the regulatory role of RpoS and the negative feedback loop in NCDAA production and incorporation in Vibrio cholerae.

Experimental Protocols

Studying the role of D-amino acids in cell wall synthesis requires a combination of biochemical and analytical techniques. Below are outlines of key experimental protocols.

Analysis of Muropeptides by HPLC

This method is the gold standard for analyzing the composition of peptidoglycan.

-

Peptidoglycan Isolation: Bacterial cells are harvested, and sacculi are isolated by boiling in SDS to remove membranes, proteins, and nucleic acids.

-

Enzymatic Digestion: The purified PG is digested with a muramidase, such as mutanolysin or cellosyl, to break the glycan backbone and release soluble muropeptide fragments.

-

Reduction of Muropeptides: The anomeric carbon of MurNAc is reduced with sodium borohydride (B1222165) to prevent the formation of different anomers, which would complicate the HPLC analysis.

-

HPLC Separation: The reduced muropeptides are separated by reverse-phase HPLC on a C18 column using a shallow gradient of methanol (B129727) or acetonitrile (B52724) in a sodium phosphate (B84403) buffer.[3][17] Detection is typically performed at 205 nm.[3]

-

Peak Identification: Muropeptide peaks can be collected and identified by mass spectrometry (MALDI-TOF or LC-MS).

The following diagram outlines the workflow for muropeptide analysis.

Amino Acid Racemase Activity Assay

This assay quantifies the conversion of an L-amino acid to its D-enantiomer.

-

Enzyme Reaction: A purified racemase is incubated with a specific L-amino acid substrate in a suitable buffer at an optimal temperature and pH.[18]

-

Reaction Quenching: The reaction is stopped at various time points by adding a strong acid (e.g., HCl).[18]

-

Derivatization: The amino acids in the reaction mixture are derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA), which allows for the separation of the D- and L-enantiomers.[11][18]

-

HPLC Analysis: The derivatized amino acids are separated by reverse-phase HPLC and quantified by absorbance.

-

Kinetic Parameter Calculation: By measuring the rate of D-amino acid formation at different substrate concentrations, kinetic parameters like Km and kcat can be determined using non-linear regression to the Michaelis-Menten equation.[18]

In Vitro Transpeptidase Activity Assay

This assay measures the ability of transpeptidases to incorporate D-amino acids into PG fragments.

-

Substrate Preparation: Uncrosslinked peptidoglycan polymer (donor substrate) is synthesized in vitro. A labeled D-amino acid (e.g., fluorescently tagged or radiolabeled) serves as the acceptor substrate.[6]

-

Enzyme Reaction: Purified transpeptidase (PBP or Ldt) is incubated with the donor PG and the labeled D-amino acid acceptor.[6]

-

Product Separation: The reaction mixture is treated with an amidase to cleave the peptide stems from the glycan backbone. The labeled peptide product is then separated from the unreacted labeled D-amino acid using techniques like paper chromatography or HPLC.[6]

-

Detection and Quantification: The amount of incorporated label is quantified using a phosphorimager (for radiolabels) or a fluorescence detector.

Implications for Drug Development

The enzymes involved in D-amino acid synthesis and incorporation represent attractive targets for the development of novel antibacterial agents.

-

Racemase Inhibitors: As D-Ala and D-Glu are essential components of PG, inhibitors of alanine and glutamate racemases can block cell wall synthesis, leading to cell lysis.

-

Targeting Transpeptidases: While D,D-transpeptidases (PBPs) are the targets of the highly successful β-lactam antibiotics, the discovery of L,D-transpeptidases and their role in β-lactam resistance highlights the need for new inhibitors that can target these alternative cross-linking enzymes.

-

Exploiting Substrate Promiscuity: The ability of transpeptidases to incorporate a variety of D-amino acid analogs can be exploited to deliver toxic moieties specifically to the bacterial cell wall or to develop novel probes for imaging bacterial growth and metabolism.[7]

Conclusion

The role of D-amino acids in bacterial cell wall synthesis is far more extensive and dynamic than previously appreciated. Beyond the essential structural roles of D-Ala and D-Glu, bacteria utilize a diverse repertoire of non-canonical D-amino acids to remodel their peptidoglycan in response to environmental stresses. This intricate system of D-amino acid metabolism, involving specialized racemases and promiscuous transpeptidases, offers a wealth of opportunities for understanding fundamental bacterial physiology and for the development of next-generation antimicrobial therapies. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore this fascinating and critical aspect of the bacterial world.

References

- 1. Transpeptidase-mediated incorporation of D-amino acids into bacterial peptidoglycan. | Semantic Scholar [semanticscholar.org]

- 2. RpoS Controls the Vibrio cholerae Mucosal Escape Response | PLOS Pathogens [journals.plos.org]

- 3. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discover.library.noaa.gov [discover.library.noaa.gov]

- 5. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A novel assay method for an amino acid racemase reaction based on circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of the glutamate racemase of Escherichia coli investigated by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of non-canonical peptidoglycan controls Vibrio cholerae broad spectrum racemase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino Acid Racemase Enzyme Assays [en.bio-protocol.org]

- 12. Effect of D-amino acids on structure and synthesis of peptidoglycan in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 14. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distinct pathways for modification of the bacterial cell wall by non-canonical D-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic Features of L,D-Transpeptidase Inactivation Critical for β-Lactam Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. uknowledge.uky.edu [uknowledge.uky.edu]

The Nexus of Chemistry and Biology: A Technical Guide to Bioorthogonal Chemistry and Click Reactions

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and therapeutic development, the ability to observe and manipulate biological processes in their native environment is paramount. Bioorthogonal chemistry has emerged as a revolutionary field, providing a powerful toolkit of chemical reactions that can occur within living systems without interfering with innate biochemical processes. Coined by Carolyn R. Bertozzi in 2003, the term "bioorthogonal" signifies a reaction that is "not interfering with biology." This technical guide provides an in-depth exploration of the core principles of bioorthogonal chemistry and the associated "click reactions," offering a practical resource for researchers, scientists, and drug development professionals. We will delve into the mechanisms, applications, and experimental protocols of key bioorthogonal reactions, supplemented with quantitative data and visual workflows to facilitate a comprehensive understanding.

Core Principles of Bioorthogonal Chemistry

For a chemical transformation to be deemed bioorthogonal, it must satisfy a stringent set of criteria to ensure its compatibility with the complex milieu of a living organism. These principles are the bedrock of this powerful methodology:

-

High Selectivity and Specificity: The reacting partners must be mutually reactive and completely inert to the vast array of functional groups present in biological systems, such as amines, thiols, and hydroxyls. This ensures that the reaction only occurs between the intended molecular partners, preventing off-target effects.

-

Favorable Reaction Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (neutral pH, aqueous environment, and ambient temperature) and at low concentrations. This is crucial for tracking dynamic biological processes in real-time.

-

Biocompatibility of Reactants and Products: Both the starting materials and the resulting product of the bioorthogonal reaction must be non-toxic and not perturb the normal physiology of the cell or organism.

-

Minimal Background Reactivity: The bioorthogonal functional groups should not react with any endogenous molecules in the biological system.

-

Stability: The bioorthogonal handles and the resulting linkage must be stable in the biological environment to allow for sufficient time for analysis.

The "Click Chemistry" Philosophy

Closely related to bioorthogonal chemistry is the concept of "click chemistry," a term introduced by K. Barry Sharpless in 2001. Click chemistry is a broader philosophical approach to chemical synthesis that emphasizes reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts. While not all click reactions are bioorthogonal, the principles of click chemistry have been instrumental in the development of many bioorthogonal reactions. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Bioorthogonal and Click Reactions: A Quantitative Overview

The versatility of bioorthogonal chemistry stems from a diverse palette of reactions. The choice of reaction depends on the specific application, considering factors such as reaction kinetics, the potential for catalyst toxicity, and the steric bulk of the reacting groups. The following table summarizes the quantitative data for some of the most widely used bioorthogonal reactions.

| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yield | Catalyst | Key Features |

| Staudinger Ligation | Azide, Phosphine | 0.002 - 0.01 | High | None | First bioorthogonal reaction developed; slow kinetics. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | 1 - 100 | Very High | Copper(I) | High efficiency and reliability; potential copper toxicity in living cells. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne, Azide | 0.01 - 1 | High | None | Copper-free click chemistry; avoids catalyst toxicity; faster than Staudinger Ligation. |

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Cyclooctyne, Nitrone | ~1 - 10 | High | None | Fast kinetics; product is less stable than the triazole from CuAAC or SPAAC. |

| Tetrazine Ligation (Inverse Electron-Demand Diels-Alder) | Tetrazine, Strained Alkene (e.g., trans-cyclooctene) | 1 - 1,000,000 | Very High | None | Extremely fast kinetics, among the fastest bioorthogonal reactions. |

Visualizing Bioorthogonal Chemistry Workflows

The power of bioorthogonal chemistry lies in its ability to be integrated into complex biological experiments. The following diagrams, generated using the DOT language, illustrate common experimental workflows and logical relationships in bioorthogonal chemistry.

Caption: General workflow for metabolic labeling using bioorthogonal chemistry.

Caption: Comparison of CuAAC and SPAAC click reactions.

The Advent of Azide-Modified Amino Acids: A Technical Guide to Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ability to selectively visualize and identify newly synthesized proteins within a complex cellular environment has revolutionized our understanding of dynamic biological processes. Central to this advancement is the development of azide-modified amino acids, which are incorporated into proteins during translation and subsequently detected through bioorthogonal chemistry. This technical guide provides an in-depth exploration of the discovery, development, and application of these powerful molecular tools. We present a comprehensive overview of the core methodologies, quantitative data on their efficiency, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows. This document is intended to serve as a practical resource for researchers seeking to employ azide-modified amino acids for metabolic labeling in their own studies.

Introduction: A New Era of Proteome Dynamics

The proteome is a dynamic entity, constantly changing in response to internal and external stimuli. Traditional methods for studying protein synthesis, such as radioactive isotope labeling, often lack the specificity and temporal resolution required to capture these rapid changes. The advent of bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, has provided a transformative solution.

The core principle of metabolic labeling with azide-modified amino acids lies in the introduction of a bioorthogonal chemical reporter—the azide (B81097) group—into proteins. This is achieved by introducing non-canonical amino acids containing an azide moiety, which are recognized by the cell's translational machinery and incorporated into nascent polypeptide chains. The azide group, being small and biologically inert, does not typically perturb cellular processes. Once incorporated, the azide serves as a chemical handle for covalent ligation to a probe molecule bearing a complementary bioorthogonal functional group, such as an alkyne or a phosphine (B1218219). This enables the selective detection, visualization, and enrichment of newly synthesized proteins.

The pioneering work in this field involved the development of azidohomoalanine (AHA), a methionine analog, and its application in what is now known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).[1] This technique, along with its fluorescent counterpart, Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT), has been instrumental in advancing our understanding of protein synthesis in various biological contexts.[2] Another key development has been the site-specific incorporation of azide-modified amino acids, such as p-azido-L-phenylalanine (AzF), using the expanded genetic code, which allows for the precise labeling of a single protein at a defined position.[3]

Quantitative Data Presentation

The efficiency of incorporation and subsequent labeling is a critical consideration for any metabolic labeling experiment. The following tables summarize key quantitative data for two of the most commonly used azide-modified amino acids: L-azidohomoalanine (AHA) and p-azido-L-phenylalanine (AzF).

| Parameter | Value | Cell Line/System | Experimental Conditions | Reference |

| Fluorescence Enhancement (AHA) | 8- to 20-fold | Rat-1 fibroblasts | 4-hour pulse with AHA, followed by labeling with coumarin-cyclooctyne conjugates. | [4] |

| Suppression Efficiency (AzF) | up to 35.5 ± 0.8% | Vibrio natriegens (Vmax™ Express) | Incorporation into enhanced yellow fluorescent protein (EYFP) via amber stop codon suppression. | [5][6] |

| Protein Titer (AzF) | 26.7 ± 0.7 mg/L | Vibrio natriegens (Vmax™ Express) | Expression of EYFP containing AzF. | [5][6] |

| Suppression Efficiency (AzF) | ~55.8 ± 1.1% | E. coli BL21 | Incorporation into EYFP via amber stop codon suppression. | [7] |

| Protein Titer (AzF) | 24.6 ± 0.5 mg | E. coli BL21 | Expression of EYFP containing AzF. | [7] |

Table 1: Quantitative Performance of Azide-Modified Amino Acids. This table provides a comparative overview of the labeling efficiency and protein expression yields for AHA and AzF in different expression systems.

Experimental Protocols

This section provides detailed methodologies for key experiments involving azide-modified amino acids.

Synthesis of L-azidohomoalanine (AHA)

This protocol describes a common method for the chemical synthesis of L-azidohomoalanine.

Materials:

-

L-Homoserine

-

Acetyl-CoA

-

Sodium azide (NaN₃)

-

L-homoserine acetyl transferase (HSAT)

-

O-acetyl-L-homoserine sulfhydrylase (OAHS)

-

Appropriate buffers and solvents

Procedure:

-

Enzymatic synthesis of O-acetyl-L-homoserine: In a suitable reaction buffer, combine L-homoserine and acetyl-CoA. Initiate the reaction by adding L-homoserine acetyl transferase (HSAT). Incubate the reaction mixture at the optimal temperature for the enzyme until the conversion is complete. Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Enzymatic synthesis of L-azidohomoalanine: To the reaction mixture containing O-acetyl-L-homoserine, add sodium azide. Initiate the second enzymatic step by adding O-acetyl-L-homoserine sulfhydrylase (OAHS). Incubate the reaction under optimal conditions for OAHS.[8]

-

Purification: Purify the resulting L-azidohomoalanine from the reaction mixture using standard techniques such as ion-exchange chromatography or crystallization.

-

Characterization: Confirm the identity and purity of the synthesized AHA using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Metabolic Labeling of Mammalian Cells with AHA

This protocol outlines the general procedure for labeling newly synthesized proteins in cultured mammalian cells with AHA.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Cell Culture: Culture mammalian cells to the desired confluency (typically 70-80%) in complete medium.

-

Methionine Depletion (Optional but Recommended): To enhance the incorporation of AHA, aspirate the complete medium and wash the cells once with pre-warmed PBS. Then, incubate the cells in methionine-free medium for 30-60 minutes.

-

AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA to a final concentration of 25-100 µM.[9] The optimal concentration should be determined empirically for each cell type. Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard cell culture conditions.

-

Cell Lysis: After the labeling period, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

-

Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay). The cell lysate containing AHA-labeled proteins is now ready for downstream applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

This protocol describes the "click" reaction to conjugate an alkyne-containing reporter molecule to AHA-labeled proteins in a cell lysate.

Materials:

-

AHA-labeled cell lysate

-

Alkyne-probe (e.g., biotin-alkyne, fluorescent alkyne) stock solution in DMSO

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

-

Prepare the Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in the specified order for a typical 50 µL reaction:

-

AHA-labeled protein lysate (e.g., 50 µg in PBS)

-

Alkyne-probe (to a final concentration of 10-50 µM)

-

TCEP (to a final concentration of 1 mM)

-

TBTA (to a final concentration of 100 µM)

-

CuSO₄ (to a final concentration of 1 mM)

-

-

Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

-

Downstream Processing: The protein sample is now ready for downstream analysis, such as enrichment of biotinylated proteins on streptavidin beads, or visualization of fluorescently labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol describes the copper-free click reaction for labeling AHA-containing proteins in live cells.

Materials:

-

Cells metabolically labeled with AHA

-

Strain-promoted alkyne probe (e.g., DBCO-fluorophore) stock solution in DMSO

-

Complete cell culture medium

-

PBS

Procedure:

-

Metabolic Labeling: Label cells with AHA as described in Protocol 3.2.

-

Probe Incubation: After the AHA labeling period, wash the cells twice with pre-warmed complete medium. Prepare a solution of the strain-promoted alkyne probe in complete medium at a final concentration of 10-50 µM. Add the probe-containing medium to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

-

Washing: Wash the cells three times with pre-warmed PBS to remove any unreacted probe.

-

Imaging: The cells are now ready for imaging using fluorescence microscopy.

Staudinger Ligation for Protein Modification

This protocol provides a general overview of the Staudinger ligation for modifying azide-labeled proteins.

Materials:

-

Azide-labeled protein

-

Phosphine-based probe (e.g., phosphine-biotin, phosphine-FLAG)

-

Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Dissolve the azide-labeled protein and the phosphine-based probe in the aqueous buffer. The molar ratio of the probe to the protein may need to be optimized, but a 5- to 10-fold molar excess of the phosphine probe is a common starting point.

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by mass spectrometry.

-

Purification: Remove the excess phosphine reagent and the phosphine oxide byproduct by dialysis, size-exclusion chromatography, or affinity purification if the probe contains a tag.

-

Analysis: The modified protein can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to confirm the successful ligation.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in the metabolic labeling of proteins with azide-modified amino acids.

Caption: Methionine metabolic pathway and AHA incorporation.

Caption: Genetic incorporation of AzF via amber suppression.

Caption: Experimental workflow for metabolic labeling.

Conclusion

The discovery and development of azide-modified amino acids for metabolic labeling represent a significant milestone in chemical biology and proteomics. These tools provide an unprecedented ability to study the dynamics of protein synthesis with high temporal and spatial resolution in living systems. The continuous refinement of these techniques, including the development of new bioorthogonal reactions and novel azide-modified amino acids, promises to further expand their utility in basic research and drug discovery. This technical guide provides a solid foundation for researchers to understand and implement these powerful methodologies, paving the way for new discoveries in the complex and dynamic world of the proteome.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition [authors.library.caltech.edu]

- 5. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: p-azido-L-phenylalanine as coupling site for 19F-tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: p-azido-L-phenylalanine as coupling site for 19F-tags - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Bacterial Metabolism: A Technical Guide to 3-azido-D-alanine as a Peptidoglycan Probe

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-azido-D-alanine (D-AzDA), a powerful chemical reporter for investigating bacterial metabolism. By mimicking a natural building block of the bacterial cell wall, D-AzDA offers a versatile tool for visualizing cell wall synthesis, understanding bacterial growth, and potentially screening new antimicrobial compounds. This document details the underlying mechanisms, experimental protocols, and data interpretation associated with the use of this bioorthogonal probe.

Introduction: Probing the Bacterial Cell Wall

The bacterial cell wall, a unique and essential structure primarily composed of peptidoglycan (PG), is a critical target for many antibiotics.[1][2][3] Understanding the dynamics of PG synthesis and remodeling is therefore paramount in the quest for novel antibacterial strategies. Traditional methods for studying the cell wall often involve genetic mutations or antibiotic treatments, which can inadvertently perturb the very processes under investigation.

The advent of bioorthogonal chemistry has revolutionized the study of biological processes in their native context.[4][5][6] Bioorthogonal reactions occur within living systems without interfering with endogenous biochemical processes.[4][5] this compound, a synthetic analog of the natural D-alanine amino acid, serves as a chemical reporter that is metabolically incorporated into the PG of a wide variety of bacterial species.[1][7] Its azide (B81097) functional group provides a chemical handle for subsequent ligation to a visualization probe via "click chemistry," a set of highly specific and efficient reactions.[4][8][9] This approach allows for the precise labeling and imaging of sites of active PG synthesis.[1][2][3]

Mechanism of Action: Incorporation and Labeling

The utility of D-AzDA as a probe hinges on its recognition and processing by the bacterial cell wall synthesis machinery. Bacteria incorporate D-amino acids, particularly D-alanine, into the peptide side chains of their peptidoglycan.[1][2][3] D-AzDA is recognized by the enzymes involved in this process and integrated into the growing PG network.

There are two primary pathways for the incorporation of D-amino acid analogs like D-AzDA into the bacterial cell wall:

-

Cytoplasmic Pathway: In some bacteria, unnatural D-amino acids can be incorporated into the UDP-MurNAc-pentapeptide precursor in the cytoplasm. This process is mediated by the D-Ala-D-Ala ligase (Ddl) and MurF ligase.[10][11]

-

Periplasmic/Extracytoplasmic Pathway: More commonly, D-amino acid analogs are incorporated in the periplasm (in Gram-negative bacteria) or on the outer surface of the cytoplasmic membrane (in Gram-positive bacteria) through the action of transpeptidases. These enzymes, which include D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and L,D-transpeptidases, are responsible for cross-linking the peptide side chains of adjacent glycan strands.[12] They can catalyze an exchange reaction, substituting a terminal D-alanine of a pentapeptide stem with a D-AzDA molecule from the environment.[13]

Once incorporated, the azide group of D-AzDA is displayed on the bacterial cell surface. This bioorthogonal handle can then be covalently linked to a reporter molecule, typically a fluorophore or biotin, that contains a complementary reactive group, such as a strained alkyne (e.g., DBCO or BCN). This reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is a type of copper-free click chemistry that is highly specific and biocompatible, making it ideal for use in living cells.[4][8][14]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving D-AzDA as a probe for bacterial metabolism.

Synthesis of this compound

While commercially available, D-AzDA can be synthesized in the laboratory. One common method involves the conversion of D-serine. The hydroxyl group of a protected D-serine derivative is activated, typically by mesylation or tosylation, followed by nucleophilic substitution with sodium azide.[15]

Materials:

-

N-benzyloxycarbonyl-D-serine (Z-D-Ser)

-

Tert-butyl bromide

-

Benzyltriethylammonium chloride

-

Potassium carbonate

-

Palladium on carbon (10%)

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (NaN3)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl)

Procedure:

-

Protection of D-serine: D-serine is first protected with a benzyloxycarbonyl (Z) group and then esterified with tert-butyl bromide to protect the carboxylic acid.[15]

-

Fmoc Protection: The Z group is removed by catalytic hydrogenation, and the free amine is subsequently protected with an Fmoc group using Fmoc-OSu.[15]

-

Azidation: The hydroxyl group of the Fmoc-protected D-serine tert-butyl ester is activated with methanesulfonyl chloride in the presence of triethylamine. The resulting mesylate is then displaced by an azide group using sodium azide in DMF.[15]

-

Deprotection: The Fmoc and tert-butyl protecting groups are removed to yield this compound.

Note: This is a generalized procedure. For detailed reaction conditions and purification methods, refer to specialized organic synthesis literature.[15]

Bacterial Labeling with this compound

This protocol describes the metabolic labeling of bacteria with D-AzDA. The optimal concentration of D-AzDA and incubation time will vary depending on the bacterial species and growth conditions and should be determined empirically.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Appropriate growth medium (e.g., LB, TSB)

-

This compound (D-AzDA) stock solution (e.g., 50 mM in sterile water or PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

Procedure:

-

Grow a bacterial culture to the mid-logarithmic phase.

-

Add D-AzDA to the culture to a final concentration typically ranging from 100 µM to 1 mM.[2]

-

Incubate the culture for a desired period. For visualizing active growth sites, a short pulse of 5-30 minutes is often sufficient.[2][3] For general cell wall labeling, incubation can be extended for one or more generations.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).

-

Wash the cells twice with PBS to remove unincorporated D-AzDA.

-

(Optional) Fix the cells by resuspending in a fixative solution and incubating for 20-30 minutes at room temperature. Fixation can help preserve cell morphology but may not be compatible with all downstream applications.

-

Wash the cells twice with PBS to remove the fixative.

-

The azide-labeled cells are now ready for click chemistry-mediated visualization.

Visualization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the "clicking" of a fluorescent probe to the azide-labeled bacterial cells.

Materials:

-

Azide-labeled bacterial cells (from section 3.2)

-

PBS, pH 7.4

-

Strained alkyne-fluorophore conjugate (e.g., DBCO-Cy5, BCN-FITC) stock solution (e.g., 1 mM in DMSO)

Procedure:

-

Resuspend the azide-labeled bacterial cells in PBS.

-

Add the alkyne-fluorophore conjugate to the cell suspension to a final concentration of 10-50 µM.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove the unreacted fluorescent probe.

-

Resuspend the cells in a suitable buffer for imaging.

-

The fluorescently labeled bacteria can now be visualized by fluorescence microscopy.

Quantitative Data and Considerations

The efficiency and potential side effects of D-AzDA labeling are important considerations for experimental design and data interpretation.

Labeling Efficiency and Probe Concentration

The degree of D-AzDA incorporation can be influenced by several factors, including the bacterial species, growth rate, and the concentration of the probe. Higher concentrations generally lead to increased signal, but may also have inhibitory effects on growth.

| Parameter | Typical Range | Bacterial Species Example | Reference |

| D-AzDA Concentration | 100 µM - 1 mM | E. coli, B. subtilis, A. tumefaciens | [2] |

| Labeling Time (Pulse) | 5 - 30 minutes | E. coli, S. venezuelae | [2][3] |

| Labeling Time (General) | 1 - 3 generations | E. coli, B. subtilis | [2] |

| Alkyne-Fluorophore Conc. | 10 - 50 µM | General | - |

| Incorporation Rate | 0.2% - 2.8% of total muropeptides | E. coli | [3] |

Toxicity and Effects on Bacterial Growth

A key advantage of D-AzDA and other fluorescent D-amino acids (FDAAs) is their low toxicity at typical working concentrations. However, it is crucial to assess any potential effects on bacterial growth and morphology for each new bacterial species or experimental condition.

| Probe | Concentration | Effect on Growth | Bacterial Species Example | Reference |

| HADA (FDAA) | 500 µM | No impact on cell shape, lag phase, growth rate, or yield | E. coli, B. subtilis, A. tumefaciens | [2] |

| D-AzDA | Up to 1 mM | Generally well-tolerated, but should be empirically tested | Various | [1][2] |

Signal-to-Noise Ratio

The quality of fluorescence imaging depends on the signal-to-noise ratio (SNR). This can be influenced by the choice of fluorophore, its permeability, and the washing steps.

| Probe | SNR in E. coli | SNR in B. subtilis | Notes | Reference |

| HADA | 6.3 | 2.69 | High signal-to-noise | [2] |

| NADA | 1.9 | 1.55 | Moderate signal-to-noise | [2] |

| TDL | 1.07 | 2.91 | Low SNR in E. coli due to poor outer-membrane permeability | [2] |

Applications in Research and Drug Development

The ability to specifically label and visualize sites of active peptidoglycan synthesis makes D-AzDA a valuable tool in several areas of research.

-

Bacterial Cell Biology: D-AzDA labeling can be used to study fundamental processes such as cell division, morphogenesis, and the spatial organization of cell wall synthesis in diverse bacterial species.[16][17]

-

Antibiotic Research: This technique can be employed to investigate the mechanism of action of antibiotics that target the cell wall. By observing changes in the pattern of PG synthesis upon drug treatment, researchers can gain insights into how these compounds inhibit bacterial growth.[12][18]

-

High-Throughput Screening: The fluorescence-based readout of D-AzDA labeling is amenable to high-throughput screening assays for the discovery of new antibiotics that disrupt cell wall synthesis.

-

In Vivo Imaging: Radiolabeled versions of D-amino acids, including those with positron-emitting isotopes, are being developed for in vivo imaging of bacterial infections using Positron Emission Tomography (PET).[7][19][20][21][22] This has significant potential for clinical diagnostics.

Conclusion

This compound is a robust and versatile probe for the study of bacterial metabolism, particularly peptidoglycan synthesis. Its bioorthogonal nature, coupled with the efficiency of click chemistry, provides a powerful platform for high-resolution imaging of bacterial growth and for investigating the effects of antimicrobial agents. As detailed in this guide, the successful application of D-AzDA relies on a clear understanding of its mechanism of incorporation and careful optimization of experimental protocols. This powerful tool will undoubtedly continue to facilitate new discoveries in bacteriology and aid in the development of the next generation of antibiotics.

References

- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. [PDF] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | Semantic Scholar [semanticscholar.org]

- 10. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioorthogonal Click Chemistry: An Indispensable Tool to Create Multifaceted Cell Culture Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Visualizing the Growth and Division of Rat Gut Bacteria by D-Amino Acid-Based in vivo Labeling and FISH Staining [frontiersin.org]

- 17. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. | Sigma-Aldrich [sigmaaldrich.com]

- 18. d-Amino Acid-Based Metabolic Labeling Enables a Fast Antibiotic Susceptibility Test of Both Isolated Bacteria and Bronchoalveolar Lavage Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. escholarship.org [escholarship.org]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Audience: Researchers, Scientists, and Drug Development Professionals

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, providing a robust method for covalently linking molecules in complex biological environments.[1] At its core, SPAAC is a type of Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne to form a stable triazole ring.[2] Unlike the more traditional Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC is catalyst-free, a critical advantage for applications in living systems where copper's cytotoxicity is a concern.[2][3][4][5]

The reaction's driving force is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[2][6][] This strain, resulting from the deformation of the alkyne's ideal 180° bond angle, dramatically lowers the activation energy of the cycloaddition.[1][8][9] The release of this energy upon forming the more stable triazole product allows the reaction to proceed rapidly at physiological temperature and pH.[1][10]

The key to SPAAC's utility is its bioorthogonality. Both the azide and the strained alkyne functional groups are largely inert to the vast array of functional groups present in biological systems, ensuring that the reaction occurs exclusively between the intended partners.[1][2][10] This high selectivity minimizes off-target reactions and preserves the function of native biomolecules, making SPAAC an indispensable tool for precise molecular labeling and engineering in living cells, tissues, and whole organisms.[1][11]

Data Presentation: Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical parameter, typically described by a second-order rate constant (k₂). This rate is highly dependent on the structure of the cyclooctyne (B158145). Over the years, various generations of cyclooctynes have been developed with progressively faster kinetics to enable efficient labeling at low concentrations. The table below summarizes the rate constants for common cyclooctynes with benzyl (B1604629) azide, a standard reference azide.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Notes |

| Cyclooctyne | OCT | ~0.001 - 0.004 | First-generation, suffers from slow kinetics.[11] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.08 | Balances high reactivity with small size; widely used.[12][13][14] |

| Dibenzocyclooctynol | DIBO | ~0.1 - 0.3 | Second-generation cyclooctyne with fast reaction rates and good stability.[12][13] |

| Dibenzoazacyclooctyne | DBCO / ADIBO | ~0.3 - 1.0 | Among the most popular and highly reactive cyclooctynes; excellent stability.[4][13][14] |

| Biarylazacyclooctynone | BARAC | ~0.9 - 3.1 | Exhibits exceptional reaction kinetics but can be less stable.[6][13] |

Note: Rate constants can vary depending on the solvent and the specific structure of the azide.[2][8] Aqueous solutions often accelerate SPAAC reactions compared to organic solvents.[2]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following section provides representative protocols for the synthesis of a key cyclooctyne and its application in bioconjugation.

Protocol 1: Synthesis of Bicyclo[6.1.0]nonyne (BCN) Derivatives

The synthesis of BCN, a widely used cyclooctyne, often begins with 1,5-cyclooctadiene (B75094) and involves several key steps.[2]

Materials:

-

1,5-cyclooctadiene

-

Ethyl diazoacetate

-

Rhodium(II) acetate (B1210297) dimer (catalyst)

-

Potassium tert-butoxide

-

N-Bromosuccinimide (NBS)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether

Methodology:

-

Cyclopropanation: React 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium catalyst in DCM to form the ethyl ester of bicyclo[6.1.0]non-4-ene-9-carboxylic acid.[2]

-

Hydrolysis: Hydrolyze the resulting ester using a base such as potassium tert-butoxide in a mixture of THF and water to yield the corresponding carboxylic acid.[2]

-

Bromination: Treat the product from the previous step with N-Bromosuccinimide in an appropriate solvent to achieve dibromination across the double bond.

-

Double Elimination: Induce dehydrobromination by adding a strong, non-nucleophilic base like DBU. This double elimination reaction forms the strained alkyne, yielding the final BCN product, which can be functionalized as needed (e.g., BCN-COOH).[2]

-

Purification: Purify the final product using column chromatography on silica (B1680970) gel.

Protocol 2: SPAAC-Mediated Protein Labeling

This protocol describes a general method for labeling an azide-containing protein with a DBCO-functionalized molecule (e.g., a fluorescent dye).[2][15]

Materials:

-

Azide-modified protein (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)

-

DBCO-NHS ester (or other DBCO-functionalized probe)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Methodology:

-

Reagent Preparation: Prepare a stock solution of the DBCO-NHS ester in anhydrous DMSO (e.g., 10 mM).

-

Protein Preparation: Ensure the azide-modified protein is in a suitable buffer at a known concentration.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-reagent stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.[15]

-

Incubation: Gently mix the solution and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction time may vary depending on the protein and the specific DBCO reagent.[15]

-

Purification: Once the reaction is complete, remove the unreacted DBCO reagent and other small molecules by purifying the protein conjugate. This is typically achieved using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against a suitable buffer.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques, such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE (if the tag imparts a significant mass change).

Protocol 3: Live-Cell Labeling via Metabolic Glycoengineering and SPAAC

This protocol outlines the labeling of cell-surface glycans by metabolically incorporating an azido-sugar, followed by SPAAC with a cyclooctyne-fluorophore.[16]

Materials:

-

Adherent or suspension cells in culture

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-fluorophore (e.g., DBCO-488)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

DMSO

-

Fluorescence microscope or flow cytometer

Methodology:

-

Metabolic Labeling:

-

Prepare a stock solution of Ac₄ManNAz in sterile DMSO (e.g., 50 mM).

-

Add the Ac₄ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM.[16]

-

Incubate the cells in the Ac₄ManNAz-containing medium for 48-72 hours under standard culture conditions (37°C, 5% CO₂). This allows the cells' metabolic machinery to process the azido-sugar and display it on cell-surface glycans.[16]

-

-

SPAAC Reaction (Ligation):

-

Prepare a stock solution of the DBCO-fluorophore in sterile DMSO (e.g., 10 mM).

-

Dilute the DBCO-fluorophore in pre-warmed culture medium to a final concentration of 20-50 µM.[16]

-

Wash the azide-labeled cells twice with warm PBS to remove any un-incorporated azido-sugar.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[16] Incubation time may require optimization.

-

-

Washing and Visualization:

-

Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

-

The cells are now ready for analysis. Visualize the fluorescently labeled cells using fluorescence microscopy or quantify the labeling efficiency via flow cytometry.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 8. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chempep.com [chempep.com]

- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

A Deep Dive into the Structural Dichotomy of Bacterial Cell Walls: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The fundamental division of bacteria into Gram-positive and Gram-negative groups, a classification established over a century ago, remains a cornerstone of microbiology and infectious disease research. This distinction arises from profound differences in the architecture of their cell walls, which not only dictates their staining properties but also profoundly influences their physiology, pathogenicity, and susceptibility to antimicrobial agents. This in-depth technical guide provides a comprehensive examination of the structural and chemical disparities between Gram-positive and Gram-negative bacterial cell walls. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed insights into these complex biological structures. This guide includes a comparative analysis of their molecular components, detailed experimental protocols for their characterization, and visual representations of their structures and relevant experimental workflows.

Introduction

The bacterial cell wall is an essential extracellular layer that provides structural integrity, protects against osmotic lysis, and mediates interactions with the environment. The Gram stain, a differential staining technique developed by Hans Christian Gram in 1884, exploits the structural differences in bacterial cell walls to categorize bacteria into two major groups: Gram-positive and Gram-negative.[1][2] Gram-positive bacteria retain the primary crystal violet stain and appear purple, while Gram-negative bacteria are decolorized and subsequently counterstained, appearing pink or red.[3][4] This staining behavior is a direct consequence of the distinct molecular organization of their respective cell walls. Understanding these differences is paramount for the development of novel antimicrobial strategies, particularly in an era of escalating antibiotic resistance.

The Gram-Positive Cell Wall: A Thick, Protective Barrier

The Gram-positive cell wall is characterized by a thick, multi-layered peptidoglycan sacculus that constitutes the majority of the cell wall's mass.[2][5] This robust structure provides significant mechanical strength and protection.

Peptidoglycan (Murein)

The primary component of the Gram-positive cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues linked by β-(1,4)-glycosidic bonds.[6] Attached to each NAM residue is a short peptide chain, which is cross-linked to the peptide chains of adjacent glycan strands, forming a three-dimensional mesh-like structure.[6] This extensive cross-linking contributes to the rigidity of the cell wall. In Gram-positive bacteria, the peptidoglycan layer is substantially thicker than in their Gram-negative counterparts.[5][7]

Teichoic and Lipoteichoic Acids

Embedded within the thick peptidoglycan layer are unique anionic polymers called teichoic acids and lipoteichoic acids.[6][8]

-

Wall Teichoic Acids (WTAs) are covalently linked to the N-acetylmuramic acid residues of the peptidoglycan layer.[8][9]

-

Lipoteichoic Acids (LTAs) are anchored to the cytoplasmic membrane via a glycolipid and extend through the peptidoglycan layer.[9][10]

These polymers contribute to the overall negative charge of the cell surface, play crucial roles in cell division and morphology, and are involved in pathogenesis and antibiotic resistance.[11][12]

The Gram-Negative Cell Wall: A Complex, Multi-layered Envelope

In stark contrast to the relatively simple structure of the Gram-positive cell wall, the Gram-negative cell envelope is a more complex, multi-layered structure.[6][13]

A Thin Peptidoglycan Layer

Gram-negative bacteria possess a much thinner layer of peptidoglycan, which is located in the periplasmic space between the inner and outer membranes.[5][7] This thinness makes Gram-negative bacteria more susceptible to mechanical damage.

The Outer Membrane

A defining feature of Gram-negative bacteria is the presence of an outer membrane, an asymmetric lipid bilayer that acts as a selective permeability barrier.[6][14]

-

Inner Leaflet: The inner leaflet of the outer membrane is composed of phospholipids, similar to the cytoplasmic membrane.

-

Outer Leaflet: The outer leaflet is primarily composed of a unique and complex molecule called lipopolysaccharide (LPS) .[15][16]

The outer membrane is studded with porin proteins that form channels, allowing the passive diffusion of small, hydrophilic molecules into the periplasmic space.[17]

Lipopolysaccharide (LPS)

LPS, also known as endotoxin, is a potent immunostimulatory molecule and a critical virulence factor for many Gram-negative pathogens.[15][16] It consists of three distinct domains:

-

Lipid A: The hydrophobic anchor that embeds LPS into the outer membrane. It is responsible for the endotoxic activity of LPS.[14]

-

Core Oligosaccharide: A short chain of sugars that connects Lipid A to the O-antigen.

-

O-Antigen: A long, repeating polysaccharide chain that extends from the bacterial surface. It is highly variable between different bacterial strains and is a major target for the host immune response.[15]

The Periplasmic Space